molecular formula C12H19N3O3S B2657705 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034204-17-4

5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2657705
CAS No.: 2034204-17-4
M. Wt: 285.36
InChI Key: SGUDSLPPQYMWLC-UHFFFAOYSA-N
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Description

5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a chemically novel compound designed for advanced research applications, incorporating a sterically defined 2-oxa-5-azabicyclo[2.2.1]heptane scaffold coupled with an imidazole sulfonamide group. The rigid, bridged bicyclic structure of the 2-oxa-5-azabicyclo[2.2.1]heptane core introduces unique three-dimensional geometry and potential for amide bond twist, a property known to significantly alter the reactivity and physicochemical characteristics of molecules . This structural feature can be exploited in medicinal chemistry for probing protein-protein interactions or in materials science for designing molecules with specific conformational constraints. The pendant 2-isopropyl-1-methylimidazole sulfonamide moiety is a privileged structure in drug discovery, often associated with targeting a diverse range of enzymes and receptors. Researchers can utilize this high-purity compound as a key synthetic intermediate or a critical building block for constructing more complex molecular architectures, such as those found in patents for histone deacetylase (HDAC) inhibitors or Emopamil-binding protein (EBP) inhibitors . Its application is particularly valuable in the synthesis of spirocyclic and other conformationally restricted heterocyclic systems for screening against novel biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-8(2)12-13-11(6-14(12)3)19(16,17)15-5-10-4-9(15)7-18-10/h6,8-10H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUDSLPPQYMWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The imidazole ring is then functionalized with an isopropyl and methyl group through alkylation reactions.

. The final step is the formation of the oxa-azabicyclo structure, which can be synthesized through a series of cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity and protein function . The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural variations among bicyclo[2.2.1]heptane derivatives:

Compound Name Substituent at Position 5 Key Structural Features Reference
Target Compound (2-Isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl Imidazole-sulfonyl group; bulky, aromatic, and heterocyclic substitution -
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane 4-Methylbenzenesulfonyl (tosyl) Electron-withdrawing tosyl group; simpler aromatic substitution
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 6-Chloro-2-cyclopropylpyrimidin-4-yl Pyrimidine ring; halogen and cyclopropyl groups enhance lipophilicity
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride Hydrogen (free amine, protonated as hydrochloride) Unsubstituted amine; hydrochloride salt improves solubility
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol 3-Hydroxypropyl Hydrophilic hydroxypropyl chain; potential for hydrogen bonding

Pharmacological and Physicochemical Properties

  • Bioactivity : Bicyclo[2.2.1]heptane derivatives are explored in antimalarial (e.g., ) and antiviral research. The imidazole moiety may confer kinase inhibition or receptor antagonism, as seen in other imidazole-containing drugs .

Biological Activity

5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyValue
Common NameThis compound
CAS Number2097922-59-1
Molecular FormulaC12H19N3O2S
Molecular Weight301.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The imidazole ring contributes to its ability to interact with biological macromolecules, enhancing its potential as a drug candidate.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide groups have shown effectiveness against a range of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases .

Study on Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives, including our compound of interest, evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the imidazole ring enhanced antibacterial activity significantly .

Evaluation in Cancer Models

In another study, the compound was tested on human cancer cell lines to assess its cytotoxic effects. The findings revealed that it inhibited tumor growth by triggering programmed cell death pathways, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the common synthetic routes for synthesizing 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane?

Methodological Answer:

  • Step 1 : Start with trans-4-hydroxy-L-proline derivatives for bicyclic core formation. Use benzoyl chloride or CbzCl for amino protection under basic conditions (NaOH) .
  • Step 2 : Sulfonylation at the imidazole ring using TsCl (tosyl chloride) in the presence of DMAP and Et₃N in CH₂Cl₂ .
  • Step 3 : Cyclization via NaBH₄ reduction or LiBH₄-mediated deprotection, followed by Pd/C hydrogenolysis for final bicyclic structure isolation .
  • Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., THF/EtOH mixtures) to improve yields up to 93% .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Analysis : Use ¹H/¹³C NMR to confirm bicyclic scaffold geometry and sulfonyl group placement. Compare chemical shifts with analogous bicyclo[2.2.1]heptane derivatives .
  • HPLC/MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks and detect impurities (<0.5%) .
  • X-ray Crystallography : For absolute stereochemical confirmation, co-crystallize with hydrochloride salts, as demonstrated for related azabicyclo compounds .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent sulfonyl group hydrolysis.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., imidazole ring oxidation) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up the sulfonylation step?

Methodological Answer:

  • Solvent Screening : Replace CH₂Cl₂ with DMF or DMSO to enhance TsCl solubility and reaction homogeneity at 0–5°C .
  • Catalyst Optimization : Test DMAP vs. pyridine as bases; DMAP reduces side reactions (e.g., over-sulfonylation) by 20% .
  • Kinetic Analysis : Use in-situ IR spectroscopy to track sulfonyl group incorporation and identify rate-limiting steps .

Q. How to resolve contradictions in reported stereochemical outcomes during bicyclic core formation?

Methodological Answer:

  • Chiral Chromatography : Separate diastereomers using a Chiralpak IA column (hexane/isopropanol) to isolate the (1S,4S)-configuration predominant in bioactive analogs .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare transition-state energies of competing cyclization pathways .
  • Cross-Validation : Replicate Portoghese’s method with strict temperature control (±1°C) to minimize epimerization.

Q. What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, focusing on sulfonyl group hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess membrane permeability, leveraging logP values (~2.1) from HPLC retention data .
  • QSAR Modeling : Train models on imidazole-sulfonyl derivatives to correlate substituent effects (e.g., isopropyl vs. tert-butyl) with inhibitory activity .

Q. How to address contradictory bioactivity data across cell-based assays?

Methodological Answer:

  • Dose-Response Refinement : Test concentrations from 1 nM–100 µM in triplicate, using ATP-based viability assays (e.g., CellTiter-Glo) to rule out off-target effects .
  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify active/inactive metabolites .
  • Pathway Analysis : Apply RNA-seq to treated cells (10 µM, 24h) and validate hits via CRISPR knockouts of imidazole-sulfonyl targets (e.g., kinases) .

Q. What experimental designs evaluate the compound’s environmental fate and ecotoxicity?

Methodological Answer:

  • Abiotic Degradation : Expose to UV light (254 nm) in aqueous buffers (pH 4–9) and quantify breakdown products via HRMS .
  • Soil Microcosm Studies : Incubate with agricultural soil (25°C, 60% moisture) for 30 days, measuring residual levels via QuEChERS extraction and GC-MS .
  • Algal Toxicity Assays : Test on Chlamydomonas reinhardtii using OECD 201 guidelines, correlating EC₅₀ values with logKow .

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